

Mal-amido-PEG4-NHS ester molecular weight and formula

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Compound of Interest

Compound Name: Mal-amido-PEG4-NHS ester

Cat. No.: B608811

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Technical Guide: Mal-amido-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Mal-amido-PEG4-NHS ester**, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties

Mal-amido-PEG4-NHS ester is a versatile molecule featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the NHS ester efficiently acylates primary amines. This dual reactivity allows for the controlled, covalent linkage of two different biomolecules.

Quantitative Data Summary

The fundamental molecular properties of **Mal-amido-PEG4-NHS ester** are summarized in the table below.

Property	Value	Citation(s)
Molecular Weight	513.5 g/mol	[1][2][3][4]
Chemical Formula	C ₂₂ H ₃₁ N ₃ O ₁₁	[1][2][3][4]
CAS Number	756525-99-2	[1][2][3][4]

Experimental Protocols

The heterobifunctional nature of **Mal-amido-PEG4-NHS ester** is ideal for two-step conjugation procedures, which minimize the formation of undesirable homodimers. Below is a detailed, generalized protocol for crosslinking an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Detailed Methodology: Two-Step Protein Crosslinking

Important Considerations Before Starting:

- **Buffer Selection:** Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls, as they will compete with the intended reaction. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable choice.[2]
- **Reagent Handling:** **Mal-amido-PEG4-NHS ester** is moisture-sensitive.[2] It should be stored at -20°C with a desiccant. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] The NHS ester readily hydrolyzes in aqueous solutions; therefore, solutions should be prepared immediately before use and any unused portion discarded.[2]
- **Protein Preparation:** The sulfhydryl-containing molecule (Protein-SH) must have free (reduced) thiols. If necessary, reduce disulfide bonds using an appropriate reducing agent like DTT or TCEP, followed by removal of the reducing agent.[2]

Materials:

- Amine-containing protein (Protein-NH₂)
- Sulfhydryl-containing protein (Protein-SH)

- **Mal-amido-PEG4-NHS ester**

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Desalting columns

Procedure:

Step 1: Activation of Amine-Containing Protein

- **Prepare Protein-NH₂:** Dissolve the amine-containing protein in the Conjugation Buffer at a known concentration.
- **Prepare Crosslinker Solution:** Immediately before use, dissolve the **Mal-amido-PEG4-NHS ester** in a small amount of DMF or DMSO.[2]
- **Reaction:** Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution. The optimal molar excess depends on the protein concentration and should be determined empirically.[2]
- **Incubation:** Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[2]
- **Purification:** Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. The resulting product is the maleimide-activated protein (Protein-Maleimide).[2]

Step 2: Conjugation to Sulfhydryl-Containing Protein

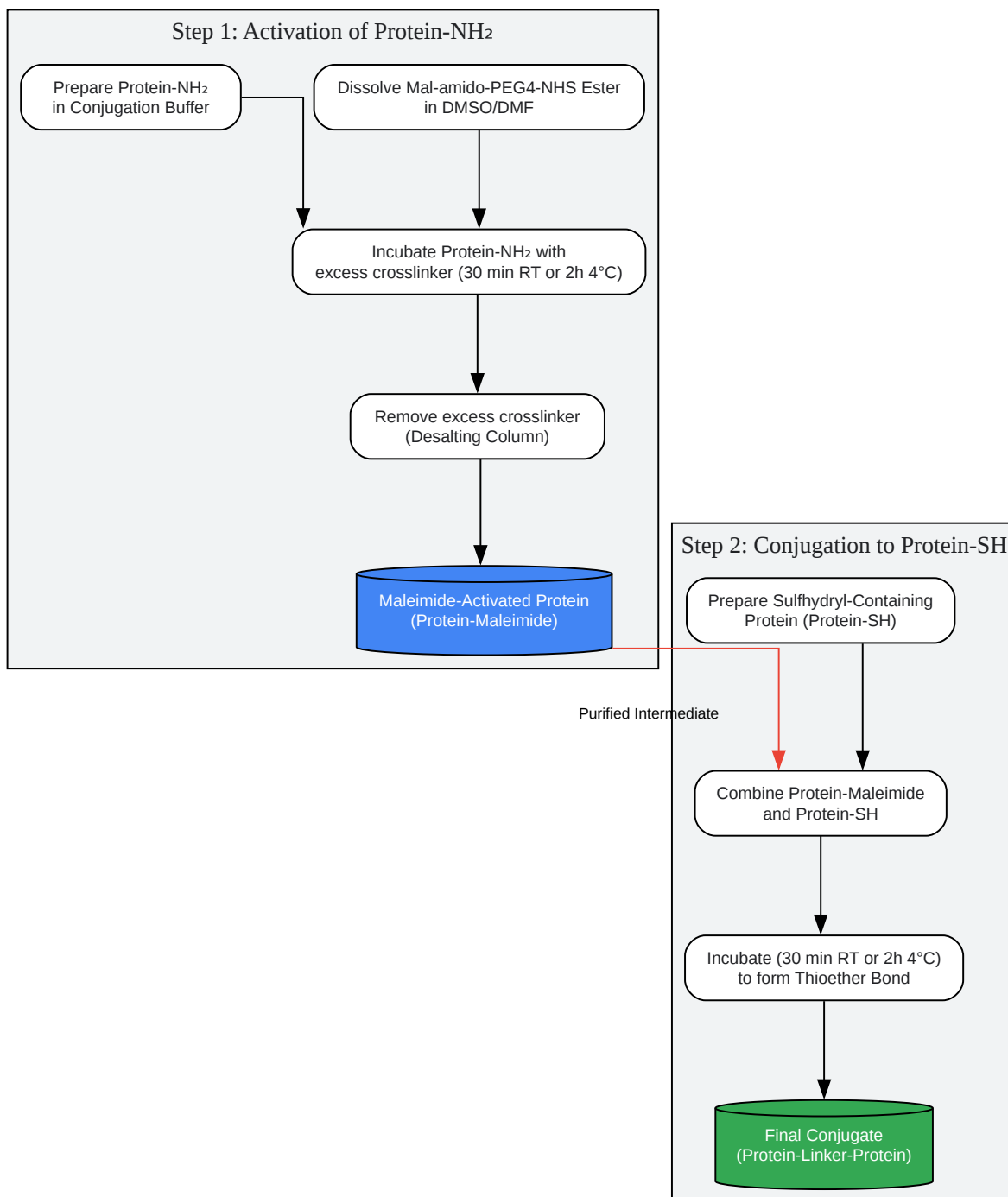
- **Combine Reactants:** Mix the purified Protein-Maleimide from Step 1 with the sulfhydryl-containing protein (Protein-SH). The molar ratio should be optimized for the desired final conjugate.[2]
- **Incubation:** Allow the conjugation reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C.[2] The maleimide group will react with the free sulfhydryl groups to form a stable thioether bond.

- **Stopping the Reaction (Optional):** To quench any unreacted maleimide groups, a small molecule thiol like cysteine can be added.
- **Final Purification:** Purify the final conjugate to remove any unreacted proteins using methods such as size-exclusion chromatography (SEC).

Visualizations

Experimental Workflow: Two-Step Bioconjugation

The following diagram illustrates the logical flow of the two-step protein crosslinking protocol described above.

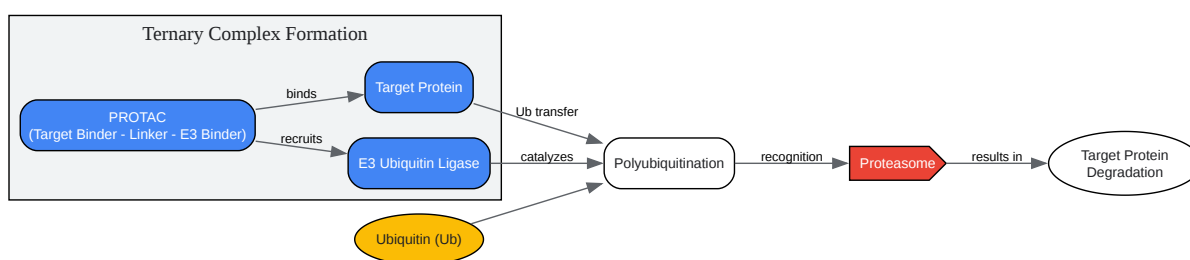


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Workflow for two-step protein-protein conjugation.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Mal-amido-PEG4-NHS ester is a common linker used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The diagram below illustrates this general mechanism.



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General mechanism of PROTAC-mediated protein degradation.

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